

Diisopropyl(bromomethyl)boronate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl(bromomethyl)boronate*

Cat. No.: B135683

[Get Quote](#)

An In-depth Technical Guide on **Diisopropyl(bromomethyl)boronate** (CAS No. 137297-49-5) for Researchers, Scientists, and Drug Development Professionals.

Diisopropyl(bromomethyl)boronate is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis.^[1] Its utility spans from the creation of complex small molecules to the development of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

Diisopropyl(bromomethyl)boronate is a colorless to slightly yellow liquid under standard conditions.^{[2][3]} It is recognized for its utility in forming carbon-boron bonds, which are pivotal in constructing complex pharmaceutical and agrochemical structures.^{[1][2]} The compound is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures.^[4]

Table 1: Physicochemical Properties of **Diisopropyl(bromomethyl)boronate**

Property	Value	Reference(s)
CAS Number	137297-49-5	[2][4][5]
Molecular Formula	C ₇ H ₁₆ BBrO ₂	[2]
Molecular Weight	222.92 g/mol	[2][5]
Appearance	Colorless to light yellow/orange clear liquid	[2][3][4]
Boiling Point	138.7 °C at 760 mmHg	[5]
Density	1.156 g/cm ³	[5]
Refractive Index	1.4230-1.4270 (n _{20D})	[2][5]
Flash Point	37.7 °C / 38 °C	[4][5]
Purity	≥ 95% (GC)	[2]
Storage Conditions	Refrigerator (0-10°C), under inert gas	[4][5]
Synonyms	(Bromomethyl)boronic Acid Diisopropyl Ester	[3][4][5]

Experimental Protocols

Diisopropyl(bromomethyl)boronate is a key reagent in several important organic transformations, most notably the Matteson homologation and as a precursor for Suzuki-Miyaura cross-coupling reactions.

Synthesis of Diisopropyl(bromomethyl)boronate via Matteson Homologation

A common method for the synthesis of α -halo boronic esters is through the Matteson homologation. This procedure involves the reaction of a boronic ester with a lithiated dihalomethane. The following is a representative protocol adapted from established methodologies.

Materials:

- Triisopropyl borate
- Dibromomethane
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Liquid nitrogen

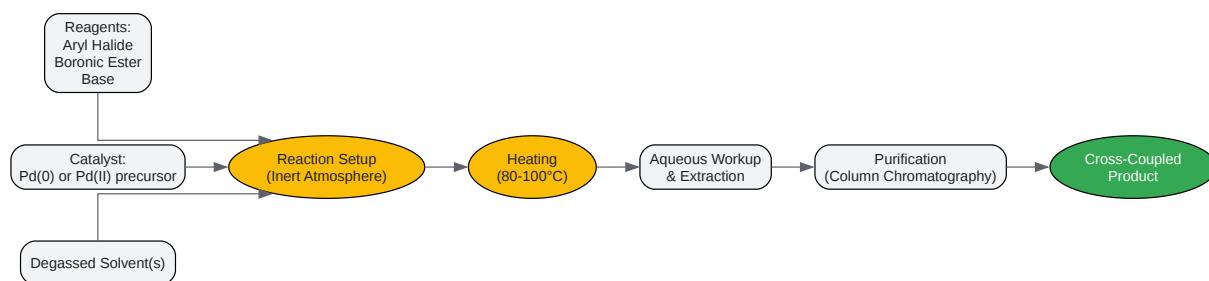
Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve dibromomethane (1.1 equivalents) in anhydrous THF.
- Cool the solution to -100°C using a liquid nitrogen/ethanol bath.
- Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -95°C. Stir the resulting solution for 30 minutes to generate (bromomethyl)lithium *in situ*.^[6]
- In a separate flame-dried flask, dissolve triisopropyl borate (1.0 equivalent) in anhydrous THF and cool to -78°C.
- Transfer the cold triisopropyl borate solution to the (bromomethyl)lithium solution via cannula, while maintaining the reaction temperature at -100°C.
- Stir the reaction mixture at -100°C for 1 hour, then allow it to slowly warm to room temperature overnight.

- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield **Diisopropyl(bromomethyl)boronate** as a clear liquid.

Application in Suzuki-Miyaura Cross-Coupling

Diisopropyl(bromomethyl)boronate can be converted to a variety of (substituted-methyl)boronic esters, which are then used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.


Materials:

- Aryl or vinyl halide (e.g., Aryl-Br)
- Boronic ester derived from **Diisopropyl(bromomethyl)boronate** (e.g., R-CH₂-B(O-iPr)₂)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, or KOH)^[7]
- Solvent (e.g., 1,4-dioxane, THF, water mixture)

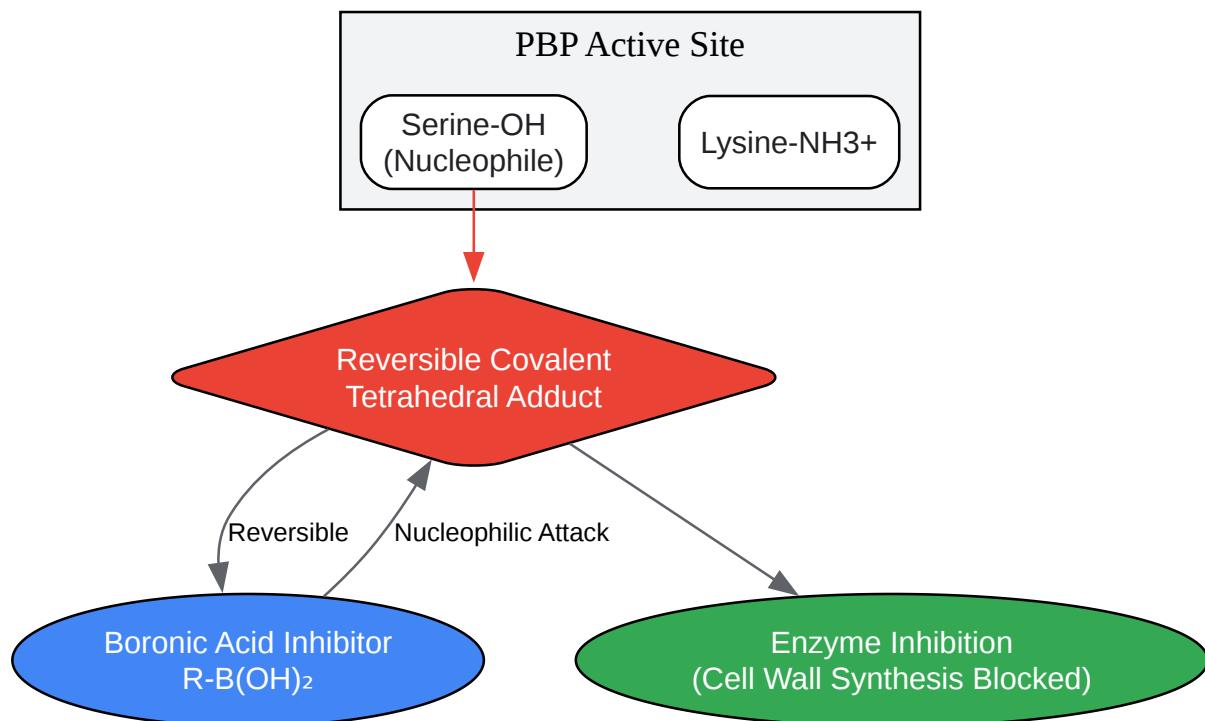
Procedure:

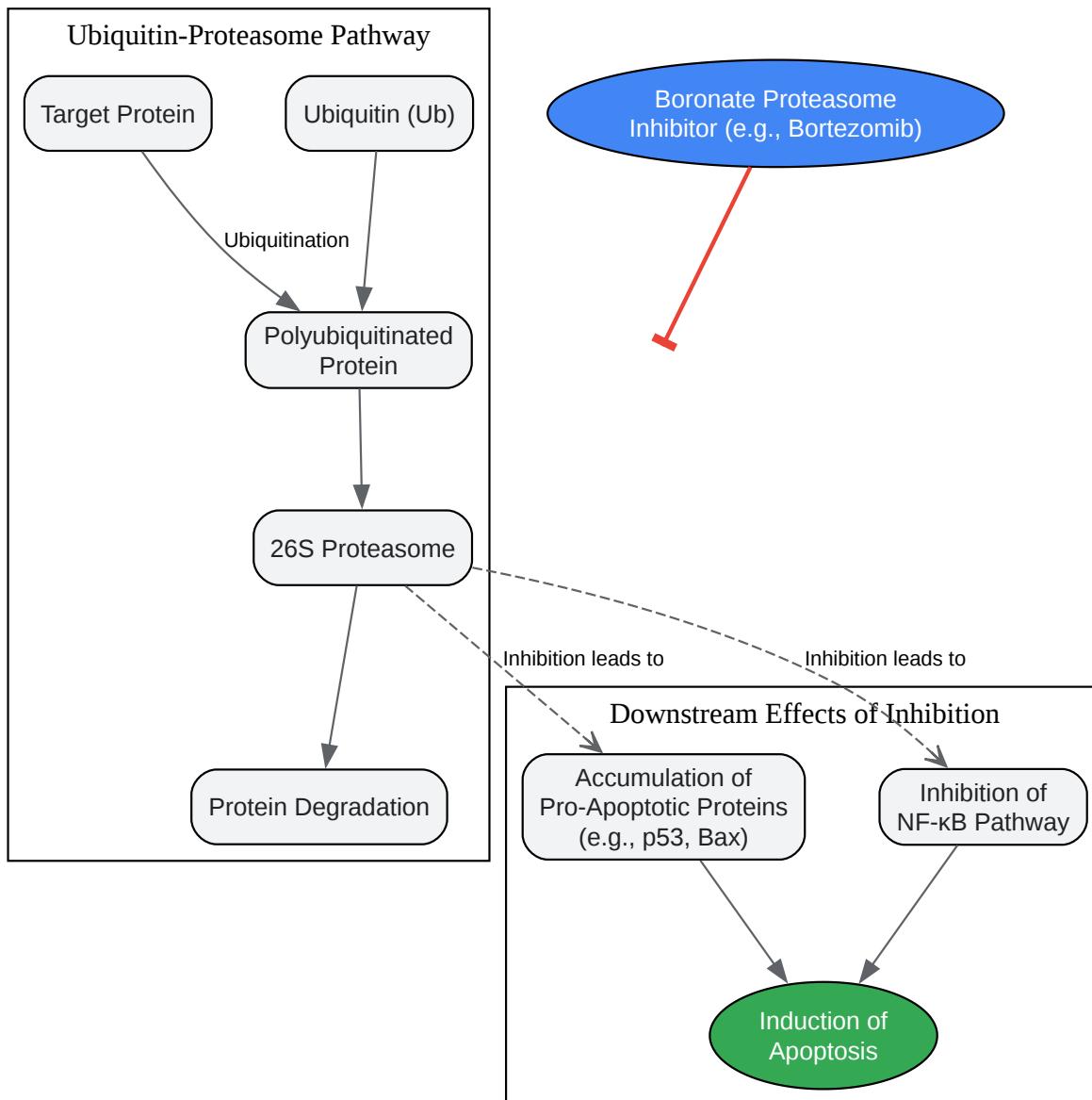
- To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent(s).
- Add the palladium catalyst (0.01-0.05 equivalents) to the mixture.

- Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[8]
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

[Click to download full resolution via product page](#)

Suzuki-Miyaura Cross-Coupling Workflow


Applications in Drug Development


Boron-containing compounds, particularly boronic acids and their esters, have emerged as a significant class of molecules in medicinal chemistry.[9] **Diisopropyl(bromomethyl)boronate** serves as a valuable precursor for synthesizing these bioactive molecules.

Inhibitors of Penicillin-Binding Proteins (PBPs)

The rise of antibiotic resistance is a major global health concern. Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall biosynthesis and are the primary targets of β -lactam antibiotics.^{[2][10]} Boronic acids have been investigated as inhibitors of PBPs. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of the PBP, thereby inhibiting its function and disrupting cell wall synthesis.^[4]

The boron atom in the boronic acid is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine. This forms a stable tetrahedral boronate adduct, mimicking the tetrahedral transition state of the natural substrate.^{[2][4]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Diisopropyl(bromomethyl)boronate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135683#diisopropyl-bromomethyl-boronate-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com